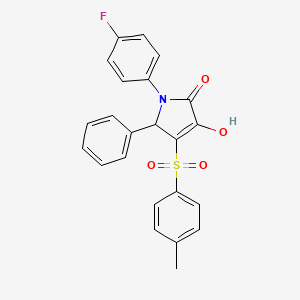

1-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Description

This compound is a pyrrol-2-one derivative characterized by a bicyclic core structure with substituents at positions 1, 4, and 4. The phenyl group at position 5 contributes to aromatic stacking interactions. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators. Computational studies using density functional theory (DFT) and wavefunction analysis tools like Multiwfn have been critical in elucidating its electronic properties .

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-5-3-2-4-6-16)25(23(27)21(22)26)18-11-9-17(24)10-12-18/h2-14,20,26H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYTBASGRMNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the various substituents through nucleophilic substitution, electrophilic addition, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial processes often employ green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution of the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C19H18FNO4S

- Molecular Weight : Approximately 423.46 g/mol

Structural Features

The compound features:

- A 4-fluorophenyl group

- A hydroxy group

- A methylbenzenesulfonyl group

- A phenyl group

These functional groups allow for diverse interactions in biochemical pathways, making the compound a candidate for various applications.

Chemistry

1-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe . Studies indicate that it may interact with specific enzymes or proteins, offering insights into enzyme activity and protein interactions. Its biological activities suggest possible applications in:

- Anti-inflammatory therapies

- Anticancer treatments

Medicine

The therapeutic potential of this compound is under exploration, particularly regarding its ability to modulate biochemical pathways associated with disease processes. Preliminary studies suggest it may inhibit certain enzymes or receptors, leading to anti-inflammatory and anticancer effects.

Industrial Applications

In industrial settings, the compound is being evaluated for its use in developing new materials and chemical processes. Its synthesis may incorporate principles of green chemistry to minimize environmental impact while maximizing efficiency.

Synthetic Routes

The synthesis of 1-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common methods include:

- Nucleophilic substitution

- Electrophilic addition

Specific conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.

Industrial Production Methods

For large-scale production, continuous flow reactors or batch reactors are utilized. The choice of method depends on cost-effectiveness, scalability, and adherence to green chemistry principles.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Activity : Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

- Anticancer Properties : Investigations have shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its biochemical roles.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares a pyrrol-2-one core with several analogs but differs in substituent patterns, leading to variations in physicochemical and electronic properties. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

Electronic Properties

- Target Compound : The sulfonyl group at position 4 significantly increases electron density withdrawal, leading to a larger dipole moment and higher absolute hardness (η), as defined by Parr and Pearson . This suggests greater stability against electrophilic attack compared to analogs with benzoyl or allyloxy groups.

- Furylmethyl Analog [5]: The 4-hydroxyphenyl group introduces intramolecular hydrogen bonding, lowering solubility in nonpolar solvents but enhancing interactions in aqueous environments .

Physicochemical Properties

- Polarity : The target compound’s sulfonyl group confers higher polarity (logP ~2.1 estimated) compared to the ethoxy-containing analog (logP ~3.5) and the methoxyethyl derivative (logP ~2.8) .

- Solubility : The hydroxyl group in the 4-hydroxyphenyl analog [5] improves aqueous solubility (~15 mg/mL estimated) but may reduce membrane permeability .

Reactivity and Stability

- Thermal Stability : Computational studies using Multiwfn predict higher thermal stability for the target compound due to delocalized electron density across the sulfonyl-phenyl system .

Research Findings and Trends

Crystallographic Insights : Structural determination using SHELX software has resolved analogs with similar cores, revealing that bulky substituents (e.g., allyloxy) disrupt crystal packing, reducing melting points .

Biological Activity

1-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on a review of diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural arrangement that includes a pyrrolidine ring substituted with various functional groups:

- 4-fluorophenyl group

- Hydroxy group

- Methylbenzenesulfonyl group

- Phenyl group

These functional groups contribute to its reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 423.46 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of the core pyrrol-2-one structure .

- Introduction of the fluorophenyl and sulfonyl groups through substitution reactions using reagents like fluorobenzene derivatives and sulfonyl chlorides.

- Optimization of reaction conditions for yield and purity using continuous flow reactors or batch reactors.

Anticancer Properties

Research indicates that 1-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, studies suggest that it may modulate the activity of protein kinases, which are critical in cancer signaling pathways .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

Preliminary investigations into its antibacterial properties have shown efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can inhibit the growth of resistant strains, making it a candidate for further development in antimicrobial therapies .

The mechanism by which this compound exerts its biological effects appears to involve:

- Interaction with Enzymes : The hydroxyl and sulfonyl groups may enhance binding to specific enzymes, inhibiting their activity.

- Modulation of Receptors : The lipophilic nature conferred by the fluorobenzyl group may facilitate cellular uptake, allowing it to interact with intracellular receptors involved in various signaling pathways .

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an anticancer agent.

- Anti-inflammatory Research : In vitro studies showed that it effectively reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS, indicating its role in modulating inflammatory responses.

- Antibacterial Testing : A series of tests revealed that this compound exhibited MIC values ranging from 20–70 µM against resistant bacterial strains, suggesting its potential as a novel antibacterial agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.